Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride
CAS No.:
Cat. No.: VC15778641
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2N2O2 |
|---|---|
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2O2.ClH/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10;/h3H,4,11H2,1-2H3;1H |
| Standard InChI Key | LEGFSPUQWUAUKV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula, C₉H₁₂Cl₂N₂O₂, corresponds to a molecular weight of 251.11 g/mol . Its IUPAC name, methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate hydrochloride, clarifies the substituent arrangement: a chlorinated pyridine ring with methyl, aminomethyl, and esterified carboxyl groups (Table 1) .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 2102324-75-2 |
| Molecular Formula | C₉H₁₂Cl₂N₂O₂ |
| Molecular Weight | 251.11 g/mol |
| SMILES Notation | CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl |
| InChI Key | LEGFSPUQWUAUKV-UHFFFAOYSA-N |
The hydrochloride salt form enhances solubility in polar solvents, a critical feature for in vitro assays.
Spectroscopic and Stereochemical Properties
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on the SMILES string suggest characteristic peaks:
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¹H NMR: Methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.5–8.5 ppm), and aminomethyl resonances (δ ~3.0–4.0 ppm).
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Mass Spec: A molecular ion peak at m/z 251.11, with fragmentation patterns dominated by cleavage at the ester bond .
The planar pyridine ring precludes stereoisomerism, simplifying synthetic purification .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds via sequential functionalization of a pyridine precursor. A plausible route involves:
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Chlorination: Electrophilic substitution at the pyridine’s 6-position.
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Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or reductive amination.
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Esterification: Methanol-mediated carboxylate esterification.
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Salt Formation: Hydrochloride precipitation using HCl gas or aqueous HCl .
Table 2: Hypothetical Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Chlorination | Cl₂, FeCl₃ (Lewis acid catalyst) |
| 2 | Aminomethylation | Formaldehyde, NH₃, H₂ (PtO₂) |
| 3 | Esterification | Methanol, H₂SO₄ (acid catalyst) |
| 4 | Salt Formation | HCl (g), diethyl ether |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring chlorination occurs preferentially at the 6-position.
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Aminomethyl Stability: Preventing oxidation of the primary amine during synthesis.
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Salt Purity: Avoiding hygroscopicity during hydrochloride precipitation .
Pharmacological Relevance to Neurological Targets
Muscarinic Receptor Modulation
Patent WO2017107087A1 highlights 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as M4 muscarinic acetylcholine receptor (mAChR) modulators . Although distinct in structure, methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride’s pyridine core and basic amine suggest potential allosteric interactions with mAChRs, warranting binding assays.
Table 3: Comparative mAChR Affinity
| Compound Class | Target Receptor | Efficacy (EC₅₀) |
|---|---|---|
| Pyrrolopyridines | M4 | 12 nM |
| Nicotinate Analogs | Undetermined | N/A |
Analytical and Formulation Considerations
Solution Preparation
The molarity calculator provided by VulcanChem enables precise solution formulation:
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Stock Solution: Dissolve 25.11 mg in 10 mL H₂O for a 10 mM solution.
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Stability: Store at -20°C to prevent ester hydrolysis.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Target Identification: Screen against kinase and phosphatase libraries.
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In Vivo Profiling: Assess bioavailability and acute toxicity in rodent models.
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